molecular formula C26H22ClN5O2S B10929035 N-(1-benzyl-1H-pyrazol-3-yl)-5-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B10929035
M. Wt: 504.0 g/mol
InChI Key: JKSICAKQDUKCRZ-UHFFFAOYSA-N
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Description

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzyl group. The thiadiazole moiety is then synthesized and attached to the pyrazole ring. The final step involves the coupling of the chlorophenoxy methyl group to the thiadiazole ring under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{3-[(2-METHOXYPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE
  • N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{3-[(2-CHLOROPHENOXY)METHYL]-4-ETHOXYPHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE

Uniqueness

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H22ClN5O2S

Molecular Weight

504.0 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C26H22ClN5O2S/c1-33-22-12-11-19(15-20(22)17-34-23-10-6-5-9-21(23)27)25-29-30-26(35-25)28-24-13-14-32(31-24)16-18-7-3-2-4-8-18/h2-15H,16-17H2,1H3,(H,28,30,31)

InChI Key

JKSICAKQDUKCRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)COC5=CC=CC=C5Cl

Origin of Product

United States

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